molecular formula C17H13ClO3 B11830681 6-Chloro-2-(2-methoxyphenyl)-8-methyl-4H-chromen-4-one CAS No. 88952-80-1

6-Chloro-2-(2-methoxyphenyl)-8-methyl-4H-chromen-4-one

Cat. No.: B11830681
CAS No.: 88952-80-1
M. Wt: 300.7 g/mol
InChI Key: XUCJQRPJIWBRBP-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-methoxyphenyl)-8-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Chromen-4-one compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-methoxyphenyl)-8-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-hydroxyacetophenone derivatives and substituted benzaldehydes in the presence of a base, followed by cyclization to form the chromen-4-one core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-methoxyphenyl)-8-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted chromen-4-one derivatives.

Scientific Research Applications

6-Chloro-2-(2-methoxyphenyl)-8-methyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-methoxyphenyl)-8-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid: Similar in structure but contains an amino group and a benzotriazole moiety.

    2-(2-Methoxyphenyl)-8-methyl-4H-chromen-4-one: Lacks the chlorine atom at the 6-position.

Uniqueness

6-Chloro-2-(2-methoxyphenyl)-8-methyl-4H-chromen-4-one is unique due to the presence of the chlorine atom at the 6-position, which can influence its chemical reactivity and biological activity. The methoxy group at the 2-position and the methyl group at the 8-position also contribute to its distinct properties.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.

Properties

CAS No.

88952-80-1

Molecular Formula

C17H13ClO3

Molecular Weight

300.7 g/mol

IUPAC Name

6-chloro-2-(2-methoxyphenyl)-8-methylchromen-4-one

InChI

InChI=1S/C17H13ClO3/c1-10-7-11(18)8-13-14(19)9-16(21-17(10)13)12-5-3-4-6-15(12)20-2/h3-9H,1-2H3

InChI Key

XUCJQRPJIWBRBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC(=CC2=O)C3=CC=CC=C3OC)Cl

Origin of Product

United States

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